3-Ethyloctahydro-5,8-methanoindolizine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
3-ethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-2-9-5-6-11-8-3-4-10(7-8)12(9)11/h8-11H,2-7H2,1H3 |
InChI Key |
CFCJAOWOERXRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2N1C3CCC2C3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 3 Ethyloctahydro 5,8 Methanoindolizine and Its Derivatives
Retrosynthetic Analysis Targeting the 3-Ethyloctahydro-5,8-methanoindolizine Core
A logical retrosynthetic analysis of the this compound core reveals several strategic disconnections. The central 5,8-methanoindolizine framework can be disconnected at the C-N and C-C bonds that form the bicyclic system. A primary disconnection across the C8a-N and C5-C8 bonds suggests a key intramolecular cyclization step. This could potentially be achieved through an intramolecular Mannich reaction, an aza-Prins cyclization, or a radical cyclization, starting from a suitably functionalized pyrrolidine (B122466) or piperidine (B6355638) precursor.
Another powerful approach involves envisioning the bridged system as the product of a cycloaddition reaction. A hetero-Diels-Alder reaction between a diene and a dienophile containing the pyrrolidine ring, such as Δ1-pyrroline, presents a convergent and efficient route to the core structure. nih.gov This strategy allows for the rapid assembly of the bicyclic framework with good control over stereochemistry.
Further disconnection of the ethyl group at the C3 position can be achieved via standard alkylation or conjugate addition methodologies on a precursor containing an appropriate activating group. This layered approach allows for the systematic deconstruction of the target molecule into simpler, readily available starting materials.
Total Synthesis Approaches to this compound
Building upon the retrosynthetic blueprints, several total synthesis approaches can be conceptualized for this compound, emphasizing stereochemical control and the efficient formation of key bonds.
Stereoselective and Enantioselective Synthesis Pathways
The synthesis of enantiomerically pure indolizidine alkaloids is of paramount importance, given the stereospecific nature of their biological activity. Enantioselective synthesis of the this compound core can be achieved through several established strategies:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as amino acids (e.g., L-proline) or carbohydrates provides a straightforward entry to chiral pyrrolidine and piperidine intermediates.
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful and versatile approach. For instance, enantioselective hydrogenation of a prochiral enamine or the use of a chiral Lewis acid in a Diels-Alder reaction can establish the desired stereochemistry early in the synthetic sequence.
Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to a prochiral substrate can direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. The Davies protocol, for example, utilizes a chiral amine auxiliary to control the stereoselective synthesis of substituted pyrrolidines. nih.gov
Aza-Prins cyclizations of 2-allylpyrrolidines have been shown to be highly diastereoselective, producing indolizidine systems with defined stereochemistry. nih.gov This method allows for the creation of up to two new stereogenic centers in a single step.
Key Bond-Forming Reactions and Novel Catalytic Methods
The construction of the bridged bicyclic system relies on the strategic implementation of key bond-forming reactions, often facilitated by novel catalytic methods.
Transition Metal-Catalyzed Reactions: Transition metals play a pivotal role in modern organic synthesis. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to form key carbon-carbon bonds in the precursor chain. Rhodium-catalyzed hydroformylation or nickel-catalyzed cycloadditions offer efficient routes to functionalized heterocyclic systems.
[3+2] Cycloaddition: This powerful reaction class allows for the rapid construction of five-membered rings. The reaction of an azomethine ylide with an alkene or alkyne dipolarophile is a classic strategy for the synthesis of the pyrrolidine ring, which forms the core of the indolizidine skeleton.
Hetero-Diels-Alder Reaction: As mentioned in the retrosynthetic analysis, the [4+2] cycloaddition between a diene and a nitrogen-containing dienophile is a highly effective method for constructing the indolizidine framework. nih.gov The use of monoactivated dienes with Δ1-pyrroline has been demonstrated to be a viable route to 5,8-disubstituted indolizidines. nih.gov
Intramolecular Imino Diels-Alder Reaction: This strategy has been successfully employed in the total synthesis of various indolizidine alkaloids. psu.edu An acyl imine dienophile, generated in situ, can undergo intramolecular cyclization to form the bicyclic lactam precursor. psu.edu
| Reaction Type | Catalyst/Reagent | Key Bond Formed | Reference |
| Aza-Prins Cyclization | TFA | C-C, C-N | nih.gov |
| Hetero Diels-Alder | Thermal/Lewis Acid | C-C, C-N | nih.gov |
| Intramolecular Imino Diels-Alder | Thermal | C-C, C-N | psu.edu |
| Eschenmoser Sulfide Contraction | Ethyl bromoacetate | C-C | nih.gov |
Protecting Group Strategies and Functional Group Interconversions
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity.
Orthogonal Protection: The use of multiple protecting groups that can be removed under different, non-interfering conditions is crucial for multi-step syntheses. For example, an amine might be protected as a carbamate (B1207046) (e.g., Boc or Cbz), while a hydroxyl group is protected as a silyl (B83357) ether (e.g., TBS).
Protecting Group Selection: The choice of protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its removal. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn). For hydroxyl groups, silyl ethers (e.g., TMS, TES, TBS, TIPS) and benzyl ethers are frequently used.
Functional group interconversions (FGIs) are essential for manipulating the molecule's functionality throughout the synthesis. Common FGIs in indolizidine alkaloid synthesis include:
Reduction of esters or amides to alcohols or amines, respectively.
Oxidation of alcohols to aldehydes or ketones.
Conversion of alcohols to leaving groups (e.g., tosylates, mesylates) for subsequent nucleophilic substitution.
Hydrogenation of alkenes to alkanes.
| Functional Group Transformation | Reagents | Result |
| Ester to Alcohol | LiAlH4, DIBAL-H | Reduction |
| Amide to Amine | LiAlH4 | Reduction |
| Alcohol to Aldehyde/Ketone | PCC, Swern Oxidation, DMP | Oxidation |
| Alkene to Alkane | H2, Pd/C | Hydrogenation |
Divergent Synthesis of Analogs Bearing the 5,8-Methanoindolizine Framework
Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. Starting from a key intermediate possessing the 5,8-methanoindolizine core, various analogs can be synthesized by introducing diversity at different positions. For example, the ethyl group at C3 could be replaced with other alkyl or aryl groups through different alkylating agents. Functionalization of the bicyclic core through C-H activation or other late-stage modification techniques can also lead to a wide array of derivatives. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
Biomimetic and Semisynthetic Routes to Structurally Related Indolizidines
Nature provides elegant blueprints for the synthesis of complex alkaloids. Biomimetic syntheses aim to mimic these biosynthetic pathways in the laboratory. Many indolizidine alkaloids are derived from the amino acids L-lysine or L-ornithine. A biomimetic approach to the 5,8-methanoindolizine core could involve an intramolecular cyclization of a precursor derived from these amino acids, potentially proceeding through an iminium ion intermediate.
Semisynthesis, the chemical modification of naturally occurring compounds, offers another avenue to access novel indolizidine derivatives. While a natural product with the 5,8-methanoindolizine skeleton may not be readily available, structurally related and more abundant indolizidine alkaloids could serve as starting materials for chemical transformations to install the bridging methano group.
Sophisticated Structural Elucidation and Spectroscopic Characterization of 3 Ethyloctahydro 5,8 Methanoindolizine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 3-Ethyloctahydro-5,8-methanoindolizine, providing profound insights into its stereochemistry and conformational dynamics. Both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are indispensable for the complete assignment of proton and carbon signals and for establishing through-bond and through-space correlations.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are pivotal in deciphering the complex spin systems within the this compound scaffold.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons on adjacent carbon atoms (²JHH and ³JHH), enabling the tracing of the proton-proton connectivity network throughout the molecule. For instance, the correlation between the methine proton at C3 and the methylene (B1212753) protons of the ethyl group, as well as with the adjacent protons in the indolizine (B1195054) ring, can be unequivocally established.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments provide information about longer-range couplings (typically ²JCH and ³JCH), connecting protons to carbon atoms separated by two or three bonds. This is instrumental in piecing together the carbon skeleton, for example, by correlating the protons of the ethyl group to the C3 and C2 carbons of the indolizine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry and conformational preferences of the molecule. mdpi.com It identifies protons that are close in space, irrespective of their bonding connectivity. The observation of NOE cross-peaks between specific protons can, for instance, confirm the relative stereochemistry of the ethyl group at C3 with respect to the bridged ring system.
| 2D NMR Technique | Information Provided | Example Application for this compound |
| COSY | ¹H-¹H scalar couplings (through-bond) | Mapping the connectivity of protons within the octahydroindolizine (B79230) core and the ethyl substituent. |
| HSQC | Direct ¹H-¹³C correlations (one-bond) | Assigning the chemical shift of each carbon atom by correlating it to its attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing the connectivity between quaternary carbons and protons, and confirming the overall carbon framework. |
| NOESY | ¹H-¹H spatial proximity (through-space) | Determining the relative stereochemistry of the ethyl group and the conformation of the fused ring system. mdpi.com |
Solid-State NMR Applications
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, which can be compared to solution-state data to identify conformational changes upon crystallization. Furthermore, ssNMR can be used to study intermolecular interactions within the crystal lattice.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies (e.g., HR-ESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a powerful tool for determining the elemental composition of this compound and for studying its fragmentation behavior. The accurate mass measurement provided by HR-ESIMS allows for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, are employed to elucidate the fragmentation pathways. This provides valuable structural information by revealing characteristic neutral losses and fragment ions. For example, the loss of the ethyl group or fragmentation of the bridged ring system can produce a unique fingerprint in the MS/MS spectrum. Isotope labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be used to track the fate of these atoms during fragmentation, providing definitive evidence for proposed fragmentation mechanisms.
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination
Given that this compound is a chiral molecule, determining its absolute configuration is crucial. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of the molecule with left and right circularly polarized light.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule. By diffracting X-rays through a single crystal of this compound, a precise map of electron density can be generated, from which the positions of all atoms (including hydrogen atoms in high-resolution studies) can be determined.
This technique yields accurate bond lengths, bond angles, and torsion angles, providing a definitive picture of the molecular conformation in the solid state. Furthermore, X-ray crystallography unequivocally establishes the relative and absolute stereochemistry of all chiral centers. The resulting crystal structure can also reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of molecules in the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of chemical bonds and functional groups.
For this compound, IR and Raman spectra can be used to:
Computational Chemistry and Theoretical Investigations of 3 Ethyloctahydro 5,8 Methanoindolizine
Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the octahydro-5,8-methanoindolizine scaffold. bohrium.comnih.gov DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying the electronic structure and reactivity of nitrogen-containing heterocycles. nih.govresearchgate.net
Calculations typically begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. researchgate.netnih.gov For the octahydro-5,8-methanoindolizine system, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the bridged bicyclic framework. These optimized geometries are crucial as they represent the most stable structure of the molecule and serve as the foundation for all other computational analyses.
Once an optimized structure is obtained, a wealth of electronic properties can be calculated. Key among these are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby providing insights into the molecule's reactivity. For the octahydro-5,8-methanoindolizine system, the nitrogen atom, with its lone pair of electrons, is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions.
Table 1: Representative Calculated Electronic Properties for a Bridged Bicyclic Amine Scaffold (DFT/B3LYP)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
Conformational Analysis and Energy Landscapes of the Octahydro-5,8-methanoindolizine System
The rigid, bridged structure of the octahydro-5,8-methanoindolizine system significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic amines. However, subtle conformational isomers may still exist, such as different puckering of the rings or orientations of substituents. Conformational analysis aims to identify all stable conformers and map the potential energy surface that governs their interconversion. nih.gov
For related systems like quinolizidine, researchers have identified various conformations, including chair-chair and chair-twist forms, and have calculated the energy barriers between them. nih.gov Similar analyses for the octahydro-5,8-methanoindolizine scaffold would involve systematically rotating bonds and calculating the energy at each step to identify energy minima (stable conformers) and transition states (energy barriers). High-level theoretical methods, such as Møller-Plesset perturbation theory (MP2), can be employed for accurate energy calculations. nih.gov
The presence of the ethyl group at the 3-position in 3-Ethyloctahydro-5,8-methanoindolizine would introduce additional conformational possibilities, primarily concerning the orientation of the ethyl group (e.g., equatorial vs. axial-like positions). Computational methods can precisely determine the relative energies of these conformers, predicting which is the most stable and its population at a given temperature. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
Table 2: Hypothetical Relative Energies of Conformers for the Octahydro-5,8-methanoindolizine Ring System
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | Chair-Chair | 0.00 | 95.2 |
| B | Chair-Twist | 2.50 | 4.8 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comnih.govrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track the trajectory of each atom over nanoseconds or even microseconds. mdpi.com This allows for the observation of how the molecule flexes and vibrates at a given temperature. Key metrics derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over time, and the root-mean-square fluctuation (RMSF), which highlights the most flexible regions of the molecule. mdpi.com
MD simulations are particularly powerful for studying how the molecule interacts with its environment. They can reveal the formation and lifetime of hydrogen bonds between the nitrogen atom and water molecules, and how the solvent organizes itself around the hydrophobic ethyl and methano bridge portions of the molecule. This detailed understanding of solvation is critical for predicting properties like solubility and for modeling interactions with biological targets, such as proteins or receptors. nih.gov
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and DFT calculations can predict the chemical shifts of carbon-13 (¹³C) and proton (¹H) nuclei with a high degree of accuracy. nih.govresearchgate.net
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding of each nucleus in the optimized geometry of octahydro-5,8-methanoindolizine, one can obtain theoretical chemical shifts that can be directly compared to an experimental spectrum. Discrepancies between the calculated and experimental values can often be resolved by considering different possible conformers or even by suggesting a revision of the proposed structure.
Similarly, other spectroscopic properties, such as infrared (IR) vibrational frequencies, can be computed. The calculated IR spectrum provides information about the molecule's vibrational modes, which correspond to the stretching and bending of its chemical bonds. Comparing the predicted frequencies and intensities with an experimental IR spectrum serves as another layer of validation for the computed molecular structure.
Table 3: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Saturated Nitrogen Heterocycle
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 | 65.2 | 64.8 | -0.4 |
| C2 | 34.5 | 34.1 | -0.4 |
| C3 | 28.9 | 29.3 | +0.4 |
| C4 | 25.1 | 25.5 | +0.4 |
Investigation of Biological Activities and Underlying Molecular Mechanisms of 3 Ethyloctahydro 5,8 Methanoindolizine
Identification and Characterization of Biological Targets
No studies have been identified that pinpoint the specific biological targets of 3-Ethyloctahydro-5,8-methanoindolizine. Research into which proteins, enzymes, or receptors this compound interacts with is not present in the reviewed literature.
Detailed Structure-Activity Relationship (SAR) Studies of the this compound Scaffold
There is no available data on the structure-activity relationships of the this compound scaffold. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs.
Enzymatic Assays and Receptor Binding Studies (e.g., Acetylcholinesterase inhibiting activity)
No enzymatic assays or receptor binding studies have been published for this compound. Therefore, its potential to inhibit enzymes such as acetylcholinesterase or bind to specific receptors remains undetermined.
Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro Studies, e.g., MAPK activation, NF-кB modulation)
There is a lack of in vitro studies investigating the effects of this compound on cellular pathways and signaling cascades. Consequently, its potential to modulate key signaling pathways like MAPK or NF-кB is unknown.
Pharmacological Mechanisms in Relevant Pre-clinical Biological Systems (e.g., Anti-inflammatory mechanisms, Antitumor mechanisms)
No preclinical studies describing the pharmacological mechanisms of this compound, such as its potential anti-inflammatory or antitumor effects, are available in the public domain.
Chemical Modifications and Functionalization of the 3 Ethyloctahydro 5,8 Methanoindolizine Core
Regioselective and Stereoselective Functionalization Strategies
There is currently no specific information available in scientific literature regarding the regioselective and stereoselective functionalization of the 3-ethyloctahydro-5,8-methanoindolizine core. In general, such strategies for complex polycyclic alkaloids would involve the use of directing groups, chiral catalysts, and substrate-controlled reactions to achieve selective modification at specific positions of the molecule. The inherent stereochemistry of the bridged ring system would likely play a significant role in directing the approach of reagents.
Synthesis of Labeled Probes and Bioconjugates for Mechanistic Biological Studies
No published studies were identified detailing the synthesis of labeled probes or bioconjugates derived from this compound. The creation of such tools would typically involve the introduction of isotopic labels (e.g., ²H, ¹³C, ¹⁵N) or the attachment of reporter molecules such as fluorophores, biotin, or photoaffinity labels. These probes would be instrumental in elucidating the mechanism of action, identifying molecular targets, and studying the pharmacokinetic and pharmacodynamic properties of this compound.
Development of High-Throughput Synthesis Methodologies for Analog Libraries
The development of high-throughput synthesis methodologies is a key aspect of modern drug discovery, enabling the rapid generation of large libraries of related compounds for screening. nih.gov These approaches often rely on automated synthesis platforms and combinatorial chemistry techniques to systematically vary substituents around a core scaffold. nih.gov However, there is no specific information available on the application of these methods to the this compound scaffold to create analog libraries.
Chemoenzymatic Approaches to Novel Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to produce novel compounds. Enzymes can be employed for selective transformations such as hydroxylation, oxidation, or acylation, often with high regio- and stereoselectivity. While chemoenzymatic approaches have been successfully applied to the synthesis and modification of various natural products and alkaloids, no specific examples involving the this compound core have been reported in the scientific literature.
Future Perspectives and Applications of 3 Ethyloctahydro 5,8 Methanoindolizine Research
Utility as a Chemical Biology Research Tool
The unique three-dimensional architecture of the octahydro-5,8-methanoindolizine core makes it an attractive framework for the development of chemical probes to investigate biological systems. The conformational rigidity of this bridged ring system can lead to high selectivity for biological targets. By attaching fluorescent dyes, affinity tags, or photoaffinity labels to derivatives of 3-ethyloctahydro-5,8-methanoindolizine, researchers can design tools for:
Target Identification and Validation: Labeled probes can be used to identify the specific protein targets of bioactive molecules, helping to elucidate their mechanism of action.
Enzyme Inhibition Studies: The indolizine (B1195054) scaffold can be elaborated to mimic the transition states of enzymatic reactions, leading to potent and selective enzyme inhibitors for research purposes.
Receptor Mapping: By systematically modifying the substituents on the indolizine core, it is possible to map the binding pockets of receptors and understand the key interactions that govern molecular recognition.
Potential as a Scaffold for Rational Design of Bioactive Molecules
The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net The octahydro-5,8-methanoindolizine framework, as seen in this compound, offers a solid foundation for the rational design of new therapeutic agents. scilit.comnih.govresearchgate.net
One of the key areas where this scaffold has shown promise is in the development of orexin (B13118510) receptor antagonists. nih.govscholarsportal.infomdpi.com Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are a new class of drugs for the treatment of insomnia. mdpi.com The rigid structure of the octahydro-5,8-methanoindolizine core can be optimized to fit the binding site of orexin receptors, leading to potent and selective antagonists.
Beyond its application as an orexin receptor antagonist, the indolizine scaffold has been explored for a range of other biological activities. nih.gov By applying principles of rational drug design, such as bioisosteric replacement and structure-activity relationship (SAR) studies, the this compound scaffold could be adapted to target other receptors and enzymes. scilit.comnih.govresearchgate.net For instance, indolizine derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov
Advancements in Synthetic Organic Chemistry Methodologies Inspired by the Compound
The synthesis of complex, three-dimensional molecules like this compound presents a significant challenge that drives innovation in synthetic organic chemistry. researchgate.netresearchgate.netijettjournal.orgosi.lv The construction of the bridged indolizine core requires sophisticated strategies, often involving multi-step reaction sequences.
Research into the synthesis of such compounds has led to the development of novel synthetic methodologies, including:
Domino Reactions: These are multi-component reactions where several bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
Asymmetric Catalysis: The development of chiral catalysts allows for the synthesis of enantiomerically pure compounds, which is crucial for their biological activity.
C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for the efficient synthesis of complex molecules, and the indolizine scaffold provides a good platform for the development of new C-H activation methods. organic-chemistry.org
The pursuit of more efficient and versatile syntheses of substituted octahydro-5,8-methanoindolizine derivatives will undoubtedly continue to inspire new discoveries in synthetic methodology.
Unexplored Research Avenues and Interdisciplinary Collaborations
While the potential of the this compound scaffold is evident, many research avenues remain unexplored. Future research could focus on:
Expanding the Biological Target Space: A systematic screening of this compound derivatives against a wide range of biological targets could uncover new therapeutic applications.
Development of Novel Drug Delivery Systems: The physicochemical properties of these compounds could be tailored for specific drug delivery applications, such as targeted delivery to the central nervous system.
Computational and Theoretical Studies: In-depth computational studies could provide a deeper understanding of the structure-activity relationships of this class of compounds and guide the design of new analogs with improved properties. nih.gov
Interdisciplinary collaborations will be crucial for unlocking the full potential of this scaffold. Collaborations between synthetic chemists, medicinal chemists, chemical biologists, and computational scientists will be essential for the design, synthesis, and biological evaluation of new this compound-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-ethyloctahydro-5,8-methanoindolizine derivatives via palladium-catalyzed arylation?
- Methodological Answer : Palladium-catalyzed arylation typically employs ligands such as PPh₃, aryl halides, and bases like K₂CO₃ in solvents such as DMF or THF. For example, describes a protocol using Pd(OAc)₂ with aryl bromides, achieving yields up to 74% under reflux conditions. Reaction optimization should focus on ligand-to-metal ratios (e.g., 1:1 Pd/ligand), temperature (80–110°C), and substrate stoichiometry (1.1 equiv of aryl halide). Monitoring via TLC and purification via column chromatography (e.g., hexane/ethyl acetate) are critical .
Q. How can NMR and HRMS be effectively utilized to characterize this compound derivatives?
- Methodological Answer :
- ¹H NMR : Identify characteristic protons, such as ethyl group triplets (δ 1.2–1.4 ppm) and methanoindolizine bridgehead protons (δ 3.0–4.0 ppm). provides detailed assignments for analogous compounds, including coupling constants (e.g., J = 14.0 Hz for geminal protons).
- ¹³C NMR : Look for quaternary carbons in the methanoindolizine core (δ 50–70 ppm) and aryl substituents (δ 120–140 ppm).
- HRMS : Confirm molecular formulas with <5 ppm mass accuracy. For example, reports HRMS data matching calculated values for [M+H]⁺ ions .
Q. What are common challenges in achieving high regioselectivity during heteroatom insertion in indolizine frameworks?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. highlights the use of electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl substrates to direct heteroatom insertion. Steric hindrance can be mitigated by using bulky ligands (e.g., XPhos) or low-temperature conditions (0–25°C). Kinetic vs. thermodynamic control should be assessed via time-course studies .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformations. emphasizes hybrid approaches:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental NMR shifts.
- Variable-Temperature NMR : Detect conformational exchange broadening (e.g., coalescence temperatures).
- X-ray Crystallography : Resolve absolute configurations and compare with solution-state NMR data .
Q. What mechanistic insights explain the divergent reactivity of this compound in ring-closing metathesis (RCM) vs. cycloaddition reactions?
- Methodological Answer :
- RCM : describes Grubbs catalyst (e.g., G-II) promoting olefin metathesis in substrates with allyl groups. Steric accessibility of the double bond is critical; bulky substituents reduce yields.
- Cycloaddition : Inverse electron-demand Diels-Alder reactions require electron-deficient dienophiles. Substituent effects (e.g., ethyl vs. aryl groups) alter electron density, favoring distinct pathways. Kinetic studies (e.g., monitoring by IR) can elucidate rate-determining steps .
Q. How do stability studies inform the storage and handling of this compound derivatives?
- Methodological Answer :
- Degradation Pathways : Assess hydrolytic stability (e.g., pH 1–13 buffers) and oxidative susceptibility (e.g., H₂O₂ exposure). notes that ester derivatives may hydrolyze under acidic conditions.
- Storage Recommendations : Store at –20°C under inert atmosphere (N₂/Ar) for long-term stability. Use amber vials to prevent photodegradation .
Q. What strategies reconcile contradictory bioactivity results for this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Conditions : Validate buffer ionic strength (e.g., 50 mM Tris-HCl) and cofactor requirements (e.g., Mg²⁺ for kinases). suggests receptor-response models to account for off-target effects.
- Data Normalization : Use internal standards (e.g., ATP for kinase assays) and statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate studies across multiple labs to confirm reproducibility .
Methodological Frameworks for Data Interpretation
Q. How can the Cognitive Activation Theory of Stress (CATS) be applied to interpret contradictory outcomes in mechanistic studies?
- Methodological Answer : CATS () posits that stress responses depend on perceived control and coping mechanisms. In chemical research, this translates to:
- Experimental Stressors : High-pressure conditions (e.g., microwave synthesis) may alter reaction pathways unpredictably.
- Resource Allocation : Prioritize robust analytical methods (e.g., in-situ FTIR) to monitor dynamic systems. Temporal studies (e.g., time-resolved XRD) can distinguish short-term vs. equilibrium outcomes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
